N-Desbutyl-N-(2-ethylhexyl) Bumetanide
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(2-ethylhexylamino)-4-phenoxy-5-sulfamoylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O5S/c1-3-5-9-15(4-2)14-23-18-12-16(21(24)25)13-19(29(22,26)27)20(18)28-17-10-7-6-8-11-17/h6-8,10-13,15,23H,3-5,9,14H2,1-2H3,(H,24,25)(H2,22,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDNHIMFOFVKGQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CNC1=C(C(=CC(=C1)C(=O)O)S(=O)(=O)N)OC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40747523 | |
| Record name | 3-[(2-Ethylhexyl)amino]-4-phenoxy-5-sulfamoylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40747523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
153012-65-8 | |
| Record name | 3-(Aminosulfonyl)-5-[(2-ethylhexyl)amino]-4-phenoxybenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=153012-65-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[(2-Ethylhexyl)amino]-4-phenoxy-5-sulfamoylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40747523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Structural Elucidation and Advanced Chemical Characterization of N Desbutyl N 2 Ethylhexyl Bumetanide
Systematic IUPAC Nomenclature and Chemical Synonyms
The definitive chemical structure of N-Desbutyl-N-(2-ethylhexyl) bumetanide (B1668049) is described by its systematic IUPAC name. This nomenclature provides an unambiguous representation of its molecular architecture. Alongside its formal name, the compound is known by several synonyms, which are frequently used in commercial and research contexts.
The systematic IUPAC name for this compound is 3-(2-ethylhexylamino)-4-phenoxy-5-sulfamoylbenzoic acid . nih.gov This name precisely maps out the substituent groups on the central benzoic acid ring.
A variety of synonyms and identifiers are associated with this compound, reflecting its role as a reference standard and pharmaceutical impurity. These include:
N-Desbutyl-N-(2-ethylhexyl) Bumetanide nih.gov
Bumetanide EP Impurity D nih.govpharmaffiliates.com
3-[[(2RS)-2-Ethylhexyl]amino]-4-phenoxy-5-sulfamoylbenzoic acid allmpus.com
3-(Aminosulfonyl)-5-[(2-ethylhexyl)amino]-4-phenoxybenzoic Acid coompo.com
PF 2825 coompo.comnih.gov
The compound is also identified by its Chemical Abstracts Service (CAS) number, 153012-65-8 . acanthusresearch.comcoompo.comnih.govpharmaffiliates.comallmpus.comscbt.com
Interactive Table 1: Nomenclature and Identifiers
| Identifier Type | Value | Source(s) |
| Systematic IUPAC Name | 3-(2-ethylhexylamino)-4-phenoxy-5-sulfamoylbenzoic acid | nih.gov |
| Common Name | This compound | nih.gov |
| CAS Number | 153012-65-8 | acanthusresearch.comcoompo.comnih.govpharmaffiliates.comallmpus.comscbt.com |
| Synonym | Bumetanide EP Impurity D | nih.govpharmaffiliates.com |
| Synonym | 3-[[(2RS)-2-Ethylhexyl]amino]-4-phenoxy-5-sulfamoylbenzoic acid | allmpus.com |
| Synonym | PF 2825 | coompo.comnih.gov |
Determination of Molecular Formula and Precise Molar Mass
The elemental composition of this compound is encapsulated in its molecular formula. From this, the molar mass and, more precisely, the monoisotopic mass can be determined, which are fundamental properties for its identification and quantification.
The molecular formula for the compound is C₂₁H₂₈N₂O₅S . acanthusresearch.comcoompo.comnih.govpharmaffiliates.comallmpus.comscbt.comlgcstandards.com This formula indicates the presence of 21 carbon atoms, 28 hydrogen atoms, 2 nitrogen atoms, 5 oxygen atoms, and 1 sulfur atom.
Based on this formula, the calculated molecular weight (molar mass) is approximately 420.52 g/mol . nih.govpharmaffiliates.comallmpus.com For high-resolution mass spectrometry applications, the more precise monoisotopic mass is used, which is calculated to be 420.17189317 Da . nih.gov
Interactive Table 2: Molecular Formula and Mass Data
| Parameter | Value | Source(s) |
| Molecular Formula | C₂₁H₂₈N₂O₅S | acanthusresearch.comcoompo.comnih.govpharmaffiliates.comallmpus.comscbt.comlgcstandards.com |
| Molecular Weight | 420.52 g/mol | nih.govpharmaffiliates.comallmpus.com |
| Exact Monoisotopic Mass | 420.17189317 Da | nih.gov |
Investigation of Stereochemical Properties and Isomeric Considerations
The structure of this compound contains a chiral center, which gives rise to the possibility of stereoisomerism. The 2-ethylhexyl substituent features a carbon atom (at position 2) bonded to four different groups: a hydrogen atom, an ethyl group, a butyl group, and a methylene (B1212753) group attached to the amino function.
This chirality means the compound can exist as a pair of enantiomers:
(R)-3-(2-ethylhexylamino)-4-phenoxy-5-sulfamoylbenzoic acid
(S)-3-(2-ethylhexylamino)-4-phenoxy-5-sulfamoylbenzoic acid
The synonym 3-[[(2RS)-2-Ethylhexyl]amino]-4-phenoxy-5-sulfamoylbenzoic acid explicitly indicates that the compound is typically supplied as a racemic mixture, meaning it contains equal amounts of the (R) and (S) enantiomers. pharmaffiliates.comallmpus.com The InChIKey, MDNHIMFOFVKGQA-UHFFFAOYSA-N, does not specify stereochemistry, which is common for substances that are handled as racemates. nih.gov For most analytical purposes, such as impurity profiling by standard HPLC, the enantiomers are not separated and co-elute. However, chiral chromatography techniques would be required to resolve and quantify the individual (R) and (S) isomers.
Spectroscopic Fingerprinting for Definitive Identification
Spectroscopic techniques provide a detailed "fingerprint" of a molecule, allowing for its definitive identification and structural confirmation. Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) Spectroscopy are powerful tools for the characterization of this compound.
¹H NMR:
Aromatic Protons: The protons on the substituted benzoic acid ring and the phenoxy ring would appear in the downfield region, typically between 6.8 and 8.5 ppm. The specific splitting patterns would depend on their coupling with adjacent protons.
Aliphatic Protons (2-ethylhexyl group): The protons of the 2-ethylhexyl chain would resonate in the upfield region (approx. 0.8-3.5 ppm). The two terminal methyl groups (-CH₃) would likely appear as triplets around 0.8-1.0 ppm. The methylene (-CH₂-) and methine (-CH-) protons would show complex multiplets due to spin-spin coupling. The methylene group attached to the nitrogen (-CH₂-NH-) would be expected around 3.0-3.5 ppm.
Labile Protons: The amine proton (-NH-), the carboxylic acid proton (-COOH), and the sulfonamide protons (-SO₂NH₂) would appear as broad singlets over a wide chemical shift range. Their positions are highly dependent on solvent, concentration, and temperature. The carboxylic acid proton is typically very downfield (>10 ppm).
¹³C NMR:
Carbonyl Carbon: The carboxylic acid carbonyl carbon (C=O) would be found significantly downfield, expected in the 165-175 ppm range.
Aromatic Carbons: The carbons of the two aromatic rings would resonate between approximately 110 and 160 ppm. Carbons attached to heteroatoms (oxygen and nitrogen) would be further downfield.
Aliphatic Carbons: The carbons of the 2-ethylhexyl group would appear in the upfield region, typically from 10 to 50 ppm.
HRMS is a critical technique for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. nih.gov For this compound, the experimentally determined mass of the molecular ion would be compared to the calculated theoretical mass.
The theoretical monoisotopic mass of the neutral molecule [M] is 420.17189317 Da. nih.gov In positive-ion mode ESI-HRMS, the protonated molecule [M+H]⁺ would be observed with a theoretical m/z of 421.17917. An experimental measurement matching this value to within a few parts per million (ppm) provides high confidence in the assigned molecular formula of C₂₁H₂₈N₂O₅S.
IR spectroscopy is used to identify the various functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to its structural features.
Interactive Table 3: Predicted IR Absorption Bands
| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** |
| Carboxylic Acid | O-H stretch | 2500-3300 (broad) |
| Carboxylic Acid | C=O stretch | 1700-1725 |
| Amine | N-H stretch | 3300-3500 |
| Sulfonamide | N-H stretch | 3200-3400 (two bands) |
| Sulfonamide | S=O stretch | 1330-1370 (asymmetric) & 1140-1180 (symmetric) |
| Aromatic Ring | C-H stretch | 3000-3100 |
| Aromatic Ring | C=C stretch | 1450-1600 |
| Aliphatic Chains | C-H stretch | 2850-2960 |
| Ether | C-O stretch | 1200-1275 (aryl-alkyl ether) |
These spectroscopic data points, when combined, provide a comprehensive and definitive characterization of the chemical structure of this compound.
Ultraviolet-Visible (UV-Vis) Spectroscopic Characteristics
The ultraviolet-visible (UV-Vis) spectrum of a molecule provides insight into its electronic transitions, which are influenced by the presence of chromophores—the parts of a molecule responsible for its color. While specific experimental UV-Vis spectroscopic data for this compound is not extensively documented in publicly available literature, the characteristics can be reliably inferred from its parent compound, Bumetanide. The core molecular structure, which contains the primary chromophores—the substituted benzoic acid ring system, the phenoxy group, and the amino group—is identical in both compounds. The sole structural difference is the substitution of a butyl group in Bumetanide with a 2-ethylhexyl group in its derivative. This change in a saturated alkyl chain, which is not a chromophore itself, is expected to have a negligible effect on the wavelengths of maximum absorption (λmax).
The UV-Vis absorption profile of Bumetanide is characterized by multiple absorption bands and is sensitive to the solvent and the pH of the medium. researchgate.net This pH dependence is due to the presence of ionizable groups, namely the carboxylic acid and the secondary amine. researchgate.net
In a mixture of acetonitrile (B52724) and water (6:4), Bumetanide exhibits a maximum absorbance at 222 nm. wjarr.comresearchgate.net Another study identified an absorption maximum at 231 nm under similar conditions. wjarr.comresearchgate.net A product information sheet also lists absorption maxima for Bumetanide at 228 nm, 262 nm, and 339 nm, although the solvent is not specified. caymanchem.com
The UV spectral profile of Bumetanide in aqueous media is notably dependent on pH. researchgate.net In acidic conditions (pH 1), a low-energy band is observed at 339 nm. researchgate.net As the pH increases to 13, this band shifts to a lower wavelength (hypsochromic or blue shift) of 317 nm, and its intensity increases. researchgate.net In methanol (B129727), the absorption spectrum is similar to that in an acidic aqueous solution (pH 1), with a peak at 339 nm, but with a higher molar extinction coefficient. researchgate.net This is attributed to the interaction of the amine's electron lone pair with the aromatic ring in the methanolic environment. researchgate.net
A study developing a spectrophotometric method for Bumetanide quantification reported λmax values in various media: 336.21 nm in phosphate (B84403) buffer (pH 3.6), 346.19 nm in phosphate buffer (pH 2.0), 345.02 nm in 0.1 N hydrochloric acid, and 345.13 nm in distilled water. Another method using a borate (B1201080) buffer of pH 9 and a phosphate buffer of pH 7 identified a wavelength of 252 nm for estimation.
Based on this comprehensive data from the parent compound, the UV-Vis spectrum of this compound is expected to show similar absorption maxima, with variations dependent on the solvent and pH of the analytical medium.
Interactive Data Table: UV-Vis Absorption Maxima of Bumetanide
| Solvent/Medium | pH | λmax (nm) | Citation |
| Acetonitrile:Water (6:4) | Not Specified | 222 | wjarr.comresearchgate.net |
| Acetonitrile:Water (6:4) | Not Specified | 231 | researchgate.net |
| Not Specified | Not Specified | 228, 262, 339 | caymanchem.com |
| Aqueous Solution | 1 | 339 | researchgate.net |
| Aqueous Solution | 13 | 317 | researchgate.net |
| Methanol | Not Specified | 339 | researchgate.net |
| Phosphate Buffer | 3.6 | 336.21 | |
| Phosphate Buffer | 2.0 | 346.19 | |
| 0.1 N Hydrochloric Acid | Not Specified | 345.02 | |
| Distilled Water | Not Specified | 345.13 | |
| Borate Buffer | 9 | 252 | |
| Phosphate Buffer | 7 | 252 | |
| Phosphate Buffer, pH 7.0 | 7.0 | Not Specified | nihs.go.jp |
| Methanol:Distilled Water (10:90 v/v) | 5.0 | Not Specified | ijcrt.org |
Mechanistic Studies on the Formation of N Desbutyl N 2 Ethylhexyl Bumetanide
Analysis of Potential Synthetic Pathways as a Process-Related Impurity
The formation of N-Desbutyl-N-(2-ethylhexyl) bumetanide (B1668049) is primarily attributed to events occurring during the synthesis of the active pharmaceutical ingredient (API), bumetanide. It is not a typical degradation product but rather a structurally similar compound formed when alternative reagents are incorporated into the synthetic route.
The synthesis of bumetanide typically involves several key steps, culminating in the introduction of the N-butylamino side chain. One established synthetic route reacts 3-amino-4-phenoxy-5-sulfamoylbenzoic acid with a butylating agent, such as n-butanol, under acidic conditions.
The formation of N-Desbutyl-N-(2-ethylhexyl) bumetanide can be mechanistically explained as a parallel reaction where the synthetic intermediate reacts with a 2-ethylhexyl moiety instead of the intended n-butyl moiety. If a source of the 2-ethylhexyl group is present in the reaction mixture, it can compete with the butylating reagent, leading to the synthesis of the corresponding impurity alongside the main product. The structural similarity between the impurity and the API can make their separation during purification processes challenging.
Table 1: Postulated Synthetic Formation of this compound This table outlines the hypothetical reaction leading to the impurity based on the standard synthesis of bumetanide.
| Reactant 1 | Reactant 2 (Intended) | Product (Intended) | Reactant 2 (Impurity Source) | By-product (Impurity) |
|---|
The most probable origin of this compound lies within the starting materials and reagents used during manufacturing. The purity of commercial-grade reagents is a critical factor, as structurally related compounds can be present.
Specifically, the contamination of n-butanol with 2-ethylhexanol or the presence of 2-ethylhexylamine (B116587) in the butylamine (B146782) reagent would directly facilitate the formation of this impurity. Given that both butylamine and 2-ethylhexylamine are primary amines, they would exhibit similar reactivity towards the bumetanide precursor, 3-amino-4-phenoxy-5-sulfamoylbenzoic acid. Therefore, stringent control and analysis of raw materials are essential to mitigate the formation of this process-related impurity. researchgate.netnih.gov The selection of raw materials from suppliers who can guarantee low levels of these specific contaminants is a key control strategy. researchgate.net
Table 2: Potential Sources of Impurity in Bumetanide Synthesis
| Reagent for Bumetanide Synthesis | Potential Contaminant | Resulting Impurity |
|---|---|---|
| n-Butanol | 2-Ethylhexanol | This compound |
Exploration of Degradation Pathways and Kinetic Aspects
The formation of this compound via the degradation of bumetanide is chemically implausible and not supported by published stability studies. Degradation pathways typically involve the breakdown of a molecule, such as through hydrolysis, oxidation, or photolysis. The formation of this specific impurity would require the cleavage of the N-butyl group and the subsequent addition of a larger 2-ethylhexyl group, a transformation characteristic of synthesis rather than degradation. The following sections discuss the known degradation pathways of bumetanide, none of which result in the formation of this compound.
Bumetanide is susceptible to degradation under hydrolytic stress, particularly in acidic and alkaline conditions. Studies have shown that in acidic media, bumetanide can undergo hydrolysis to yield the N-debutylated derivative, 3-amino-4-phenoxy-5-sulfamoylbenzoic acid (Bumetanide EP Impurity B), as a major degradation product. In alkaline conditions, a different degradation profile is observed, with the formation of other unidentified degradants.
Table 3: Summary of Bumetanide Hydrolytic Degradation Studies
| Condition | Temperature | Duration | Observed Degradation | Primary Degradant Formed |
|---|---|---|---|---|
| 0.1 N HCl (Acidic) | 80 °C | 30 minutes | Significant Degradation | 3-Amino-4-phenoxy-5-sulfamoylbenzoic Acid |
Oxidative degradation of bumetanide has been investigated through forced degradation studies and in the context of its metabolism. In vivo metabolism studies have shown that bumetanide is primarily metabolized through the oxidation of the N-butyl side chain, leading to the formation of various hydroxylated metabolites. Forced degradation studies using agents like hydrogen peroxide also confirm the susceptibility of bumetanide to oxidation. However, these oxidative pathways lead to the introduction of oxygen-containing functional groups or chain cleavage, not the substitution of the butyl group with a 2-ethylhexyl group.
Bumetanide is known to be a photolabile compound, and its solutions are recommended to be protected from light. Photochemical studies have been conducted to understand its behavior upon exposure to UV radiation. These studies indicate that bumetanide degrades when exposed to UV-A and UV-B light, with the rate of degradation increasing at a higher pH. The primary photoproducts formed involve modifications to the sulfonamide group. While trace amounts of a photohydrolysis product, a sulfonic acid, have been suggested, the formation of this compound has not been reported as a photolytic degradation pathway.
Table 4: Summary of Bumetanide Photolytic Degradation Study Conditions
| Radiation Source | pH of Solution | Atmosphere | Outcome |
|---|---|---|---|
| UV-A and UV-B | 7.4 (Phosphate Buffer) | Oxygen or Nitrogen | Photodegradation observed, primarily involving the sulfonamide group. |
Thermal Decomposition Pathways
The formation of this compound as an impurity in Bumetanide drug substance and product is primarily linked to thermal stress and the presence of specific reactants. While detailed mechanistic studies focusing solely on this specific impurity are not extensively published, its formation can be logically inferred from known organic chemistry principles and related synthesis pathways of similar molecules.
The structure of this compound, also identified as Bumetanide EP Impurity D, reveals the substitution of the N-butyl group of the parent Bumetanide molecule with a 2-ethylhexyl group. synthinkchemicals.comnih.gov This suggests a reaction pathway involving the removal of the butyl group and subsequent N-alkylation.
A plausible mechanism for its formation involves the dealkylation of Bumetanide to form an intermediate, 3-amino-4-phenoxy-5-sulfamoylbenzoic acid. This intermediate can then react with a source of the 2-ethylhexyl group. The synthesis of a similar compound, N-Desbutyl-N-propyl Bumetanide, is achieved by reacting 3-amino-4-phenoxy-5-sulfonamide benzoic acid with n-butanol. chemicalbook.com This lends strong support to the hypothesis that the formation of this compound proceeds through a similar N-alkylation reaction. The source of the 2-ethylhexyl group could be a residual solvent or a degradation product of an excipient present in the formulation.
Thermal stress can facilitate both the initial de-butylation of Bumetanide and the subsequent alkylation reaction. Elevated temperatures provide the necessary activation energy for these reactions to occur, leading to the generation of this impurity over time, particularly during manufacturing processes involving heat or during long-term storage under high-temperature conditions.
Influence of Environmental Factors on Impurity Generation
The generation of impurities in a drug product is a complex process influenced by various environmental factors. For Bumetanide, factors such as pH, temperature, light, and the presence of excipients can significantly impact the degradation pathways and the formation of impurities, including this compound.
pH: The stability of drug molecules is often pH-dependent. coompo.com For Bumetanide, changes in pH can catalyze hydrolytic reactions. researchgate.net While specific data on the effect of pH on the formation of this compound is scarce, studies on other Bumetanide impurities, such as N-nitrosobumetanide, have shown that pH plays a critical role. For instance, maintaining a basic pH environment has been found to inhibit the formation of N-nitrosobumetanide. synthinkchemicals.comnih.gov This suggests that controlling the pH of the formulation could be a viable strategy to minimize the formation of various impurities. In acidic conditions, hydrolysis of the sulfonamide or other functional groups could occur, potentially leading to different degradation products.
Temperature: As discussed in the thermal decomposition pathways, temperature is a critical factor in the formation of this compound. Forced degradation studies have consistently shown that Bumetanide degrades when subjected to thermal stress. nih.govresearchgate.net For example, studies have been conducted at temperatures such as 80°C and 105°C to induce degradation. nih.govresearchgate.net The rate of chemical reactions, including the dealkylation and subsequent N-alkylation proposed for the formation of this impurity, generally increases with temperature. Therefore, controlling the temperature during manufacturing and storage is crucial to limit its formation.
The following table summarizes the conditions used in some forced degradation studies of Bumetanide:
| Stress Condition | Temperature | Duration | Observations | Reference |
| Thermal Degradation | 105 °C | 6 hours | Degradation of Bumetanide observed. | nih.gov |
| Thermal Degradation | 80 °C | 30 minutes | 1.71% degradation of Bumetanide. | researchgate.net |
| Acidic Hydrolysis | 80 °C | 30 minutes | 6.46% degradation of Bumetanide in 0.1N HCl. | researchgate.net |
| Alkaline Hydrolysis | 80 °C | 30 minutes | 0.74% degradation of Bumetanide in 0.1N NaOH. | researchgate.net |
Excipients: Excipients are inactive ingredients in a drug formulation that can sometimes interact with the active pharmaceutical ingredient (API), leading to the formation of impurities. The presence of residual solvents or degradation products of excipients can be a source of reactants for impurity formation. In the case of this compound, the 2-ethylhexyl group may originate from an excipient. For example, some plasticizers or lubricants used in the manufacturing process could potentially contain or degrade to form 2-ethylhexanol or related compounds, which could then react with the desbutyl-bumetanide intermediate.
Studies on other Bumetanide impurities have highlighted the significant role of excipients. For example, the formation of N-nitrosobumetanide is influenced by the presence of nitrites or nitrates in excipients. nih.gov Furthermore, the addition of antioxidants like ascorbic acid, caffeic acid, or ferulic acid has been shown to inhibit the formation of N-nitrosobumetanide, demonstrating that excipient choice can be a powerful tool in controlling impurity profiles. synthinkchemicals.comnih.gov While this data is for a different impurity, it underscores the importance of carefully selecting and controlling the quality of excipients to minimize the formation of all potential impurities, including this compound.
Advanced Analytical Methodologies for the Identification and Quantification of N Desbutyl N 2 Ethylhexyl Bumetanide
Chromatographic Separation Techniques
Chromatography stands as the cornerstone for the analysis of N-Desbutyl-N-(2-ethylhexyl) Bumetanide (B1668049), providing the necessary resolution to separate it from Bumetanide and other related impurities. The choice of chromatographic technique is dictated by the physicochemical properties of the analyte and the specific requirements of the analysis, such as sensitivity, speed, and resolution.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is a widely adopted technique for the analysis of non-volatile and thermally labile compounds like N-Desbutyl-N-(2-ethylhexyl) Bumetanide. The development of a stability-indicating HPLC method is crucial for separating and quantifying this compound in the presence of its parent drug and potential degradation products.
The selection of an appropriate stationary phase is a critical first step in HPLC method development. For compounds like Bumetanide and its derivatives, which possess both polar and non-polar functionalities, reversed-phase chromatography is the most effective approach.
C18 (Octadecylsilyl) Columns: These are the most commonly used stationary phases for the analysis of Bumetanide and its impurities. researchgate.net The non-polar C18 chains provide excellent retention for the hydrophobic regions of the this compound molecule. A typical column would have dimensions of 250 mm x 4.6 mm with a 5 µm particle size, offering a good balance between efficiency and backpressure. researchgate.net
C8 (Octylsilyl) Columns: While less retentive than C18 columns, C8 stationary phases can be advantageous when shorter analysis times are desired and when dealing with highly hydrophobic compounds that might be too strongly retained on a C18 column.
Phenyl-Hexyl Columns: These columns offer alternative selectivity due to π-π interactions between the phenyl groups of the stationary phase and the aromatic rings present in the this compound molecule. This can be particularly useful for resolving closely related impurities.
Optimization of the stationary phase involves evaluating different brands and specifications to achieve the best peak shape, resolution, and analysis time.
Table 1: Comparison of Stationary Phases for HPLC Analysis
| Stationary Phase | Particle Size (µm) | Column Dimensions (mm) | Advantages | Potential Considerations |
| Discovery C18 | 5 | 250 x 4.6 | High resolving power for complex mixtures of impurities. researchgate.net | Longer analysis times may be required. |
| Waters Spherisorb ODS2 C18 | 5 | 250 x 4.6 | Proven reliability for Bumetanide analysis. ajrconline.org | May require optimization of mobile phase for specific impurities. |
| Acquity SB C18 | 1.8 | 2 x 100 | Suitable for high-speed analysis with UPLC systems. researchgate.net | Higher backpressure; requires UPLC instrumentation. |
The mobile phase composition is a powerful tool for controlling the retention and elution of this compound. A typical reversed-phase mobile phase consists of an aqueous component and an organic modifier.
Aqueous Component: This is usually water, often with a buffer or acid added to control the pH. The carboxylic acid group in this compound has a pKa value similar to Bumetanide (around 3.6), meaning its ionization state is highly pH-dependent. nih.gov Operating at a pH below the pKa (e.g., using 0.1% formic acid or a phosphate (B84403) buffer at pH 4.0) will suppress the ionization of the carboxylic acid, leading to increased retention and improved peak shape. nih.govrjptonline.org
Organic Modifier: Acetonitrile (B52724) and methanol (B129727) are the most common organic modifiers. Acetonitrile generally provides lower viscosity and better UV transparency at lower wavelengths. researchgate.net Methanol can offer different selectivity and is sometimes used in combination with acetonitrile. ajrconline.org
Gradient Elution: Due to the presence of multiple components with varying polarities (Bumetanide, this compound, and other impurities), a gradient elution strategy is often necessary. A typical gradient might start with a lower concentration of the organic modifier to retain the more polar compounds and gradually increase the organic content to elute the more hydrophobic compounds like this compound.
Table 2: Example HPLC Gradient Program for Impurity Profiling
| Time (min) | % Aqueous (e.g., 0.1% Formic Acid in Water) | % Organic (e.g., Acetonitrile) |
| 0.0 | 90 | 10 |
| 20.0 | 10 | 90 |
| 25.0 | 10 | 90 |
| 25.1 | 90 | 10 |
| 30.0 | 90 | 10 |
The choice of detector is crucial for both the identification and quantification of this compound.
UV/Vis Detection: this compound contains chromophores (the aromatic rings and carbonyl group) that absorb UV radiation. The maximum absorbance for Bumetanide is typically observed around 254 nm and 335 nm, and it is expected that its N-desbutyl derivative will have a similar UV spectrum. researchgate.netajrconline.org A standard UV detector set at one of these wavelengths can be used for routine quantification.
Photodiode Array (PDA) Detection: A PDA detector provides a significant advantage over a standard UV detector by acquiring the entire UV spectrum for each point in the chromatogram. This allows for the assessment of peak purity, which is essential to ensure that the chromatographic peak of this compound is not co-eluting with other impurities. It also aids in the tentative identification of unknown related substances by comparing their UV spectra to that of the main compound. researchgate.net
Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Resolution and Speed
Ultra-Performance Liquid Chromatography (UPLC) utilizes columns with sub-2 µm particles, which provides a significant increase in resolution, sensitivity, and speed of analysis compared to traditional HPLC. researchgate.net For the analysis of this compound, a UPLC method can offer several advantages:
Improved Resolution: The higher efficiency of UPLC columns allows for better separation of closely eluting impurities, which is critical in impurity profiling.
Faster Analysis Times: The use of shorter columns and higher optimal flow rates can reduce the run time significantly, increasing sample throughput. researchgate.net
Increased Sensitivity: The sharper and narrower peaks produced by UPLC lead to a higher signal-to-noise ratio, which is beneficial for detecting and quantifying low-level impurities.
A UPLC method for this compound would typically employ a C18 column with a particle size of 1.7 or 1.8 µm and a correspondingly optimized gradient elution at a higher flow rate. researchgate.netactascientific.com
Table 3: Comparison of Typical HPLC and UPLC Parameters
| Parameter | HPLC | UPLC |
| Column Particle Size | 3-5 µm | < 2 µm |
| Column Dimensions | 150-250 mm x 4.6 mm | 50-100 mm x 2.1 mm |
| Flow Rate | 1.0 - 1.5 mL/min | 0.4 - 0.8 mL/min |
| Run Time | 20 - 40 min | 5 - 10 min |
| System Pressure | 1000 - 4000 psi | 6000 - 15000 psi |
Gas Chromatography (GC) Considerations for Volatile Derivatives (if applicable)
Gas Chromatography (GC) is generally not suitable for the direct analysis of polar, non-volatile, and thermally labile compounds like this compound. The presence of a carboxylic acid, a secondary amine, and a sulfonamide group makes the molecule prone to degradation at the high temperatures required for GC analysis. jfda-online.com
To make this compound amenable to GC analysis, a derivatization step is necessary to convert the polar functional groups into more volatile and thermally stable derivatives. jfda-online.comresearchgate.net
Derivatization Reactions:
Silylation: This is a common derivatization technique where active hydrogens in functional groups like -COOH, -NH, and -SO2NH2 are replaced with a trimethylsilyl (B98337) (TMS) group. sigmaaldrich.com Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are effective for this purpose. nih.gov
Alkylation: The acidic proton of the carboxylic acid and the protons on the amine and sulfonamide groups can be replaced with an alkyl group, most commonly a methyl group. nih.gov This can be achieved using reagents like iodomethane (B122720) in the presence of a phase-transfer catalyst. nih.gov
GC-MS Analysis: Following derivatization, the resulting volatile derivative of this compound can be analyzed by Gas Chromatography-Mass Spectrometry (GC-MS). The mass spectrometer provides highly specific detection and structural information, which is invaluable for the unambiguous identification of the compound.
The applicability of GC for this compound is largely for specialized structural confirmation studies rather than for routine quantitative analysis due to the additional complexity and potential for incomplete derivatization. jfda-online.comresearchgate.net
Chiral Chromatography for Stereoisomeric Analysis (if applicable)
The structure of this compound contains a chiral center at the C2 position of the 2-ethylhexyl group. This gives rise to the potential for two enantiomers, (R)- and (S)-N-Desbutyl-N-(2-ethylhexyl) Bumetanide. As enantiomers can exhibit different pharmacological and toxicological profiles, their separation and individual quantification are of significant interest. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most common and effective method for the separation of enantiomers. scispace.comnih.gov
The selection of an appropriate CSP is critical for achieving enantiomeric separation. For acidic compounds like this compound, which possesses a carboxylic acid group, anion-exchange type CSPs have shown considerable success. chiraltech.com These stationary phases, such as those based on quinine (B1679958) or quinidine (B1679956) derivatives, operate on the principle of forming transient diastereomeric ion-pairs with the acidic analyte, leading to differential retention and separation of the enantiomers. chiraltech.com
Given the structural characteristics of this compound, several types of CSPs could be considered for its enantioselective analysis.
| Chiral Stationary Phase (CSP) Type | Principle of Separation | Potential Applicability for this compound |
| Polysaccharide-based (e.g., cellulose (B213188) and amylose (B160209) derivatives) | Involves a combination of interactions including hydrogen bonding, dipole-dipole interactions, and inclusion complexation into the chiral cavities of the polysaccharide structure. nih.govsigmaaldrich.com | The aromatic rings and polar functional groups in the molecule make it a suitable candidate for separation on these versatile phases. nih.govnih.gov |
| Macrocyclic glycopeptide-based (e.g., vancomycin, teicoplanin) | Offers a multi-modal separation mechanism involving hydrogen bonding, ionic interactions, and inclusion complexing. sigmaaldrich.com | The presence of both acidic (carboxylic acid) and basic (secondary amine) functionalities, along with aromatic rings, suggests potential for good interaction and separation. |
| Pirkle-type (e.g., (R,R)-Whelk-O 1) | Based on π-π interactions, hydrogen bonding, and dipole-dipole interactions between the analyte and the electron-deficient or electron-rich aromatic rings of the CSP. | The phenoxy and substituted benzene (B151609) rings in the molecule could engage in π-π stacking interactions, making this a viable option. |
| Anion-exchange type (e.g., quinine or quinidine carbamate (B1207046) derivatives) | Primarily based on ion-exchange interactions between the protonated basic site on the CSP and the deprotonated acidic site of the analyte, supplemented by other interactions. chiraltech.com | As an acidic drug, these CSPs are highly suitable for the enantioseparation of this compound. chiraltech.com |
The development of a chiral separation method would involve screening various CSPs and optimizing the mobile phase composition, including the type and concentration of the organic modifier and any acidic or basic additives, to achieve baseline resolution of the enantiomers. chiraltech.comnih.gov
Hyphenated Spectrometric Detection Techniques
Hyphenated techniques, which couple a separation method with a spectrometric detector, are indispensable for the trace analysis and structural confirmation of compounds in complex mixtures.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis and Structural Confirmation
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful tool for the quantification of bumetanide and its related substances in various matrices. A study detailing the analysis of bumetanide in human plasma using LC-MS/MS demonstrated high sensitivity and specificity. gcms.cz This methodology can be adapted for the analysis of this compound. The use of a reversed-phase column, such as a C18, with a mobile phase consisting of an organic solvent (e.g., acetonitrile or methanol) and an aqueous component with a pH modifier (e.g., formic acid or ammonium (B1175870) acetate) is a common starting point. gcms.cz
For MS/MS detection, electrospray ionization (ESI) is a suitable technique for polar molecules like this compound. The instrument is typically operated in multiple reaction monitoring (MRM) mode for quantitative analysis, which provides excellent selectivity and sensitivity by monitoring a specific precursor ion to product ion transition.
An illustrative LC-MS/MS method for a related compound, bumetanide, is summarized below, which could serve as a basis for method development for this compound.
| Parameter | Condition |
| Chromatographic Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) nih.gov |
| Mobile Phase | A: 0.1% Formic acid in waterB: Acetonitrile researchgate.net |
| Elution | Gradient or Isocratic |
| Flow Rate | 0.5 - 1.0 mL/min |
| Ionization Source | Electrospray Ionization (ESI), Positive or Negative Mode |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
The precursor ion for this compound would be its protonated molecule [M+H]⁺ in positive ion mode or its deprotonated molecule [M-H]⁻ in negative ion mode. The selection of product ions for MRM would be determined by fragmentation studies of the precursor ion.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Species
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of drugs and their metabolites. However, for polar and non-volatile compounds like this compound, derivatization is necessary to increase their volatility and thermal stability. iu.edujfda-online.com The presence of a carboxylic acid and a secondary amine group makes this compound amenable to various derivatization reactions.
A common derivatization strategy for compounds containing carboxylic acid and amine functionalities is methylation or silylation. nih.goviu.edu For instance, bumetanide has been successfully analyzed by GC-MS after methylation using an extractive alkylation procedure. nih.gov This approach converts the acidic carboxylic group into a more volatile methyl ester.
A potential derivatization and GC-MS analysis scheme for this compound is outlined below:
| Step | Description |
| Derivatization Reagent | An alkylating agent such as iodomethane (for methylation) nih.gov or a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). iu.edu |
| Reaction | The reagent reacts with the active hydrogens of the carboxylic acid and sulfonamide groups to form more volatile derivatives. |
| GC Column | A non-polar or medium-polarity capillary column, such as a 5% phenyl polysiloxane phase (e.g., DB-5). jfda-online.com |
| Ionization Mode | Electron Ionization (EI) |
| Detection | Mass spectrometer operating in full scan mode for identification or selected ion monitoring (SIM) mode for quantification. |
The resulting mass spectrum from EI would provide a characteristic fragmentation pattern that can be used for structural confirmation.
Capillary Electrophoresis-Electrospray Ionization Mass Spectrometry (CE-ESI-MS)
Capillary Electrophoresis (CE) offers a different separation mechanism compared to HPLC, based on the electrophoretic mobility of analytes in an electric field. This makes it an excellent orthogonal technique for impurity profiling. researchgate.net When coupled with ESI-MS, it becomes a highly sensitive and specific method for the analysis of polar and charged molecules like diuretics.
A study on the analysis of 12 diuretics by CE-ESI-MS demonstrated rapid and high-resolution separation. nih.gov The method utilized an uncoated fused-silica capillary and an ammonium formate (B1220265) buffer. nih.gov The CE system was coupled to the mass spectrometer via an electrospray interface. nih.gov This approach could be readily adapted for the analysis of this compound.
Key parameters for a CE-ESI-MS method would include:
| Parameter | Condition |
| Capillary | Uncoated fused-silica capillary |
| Background Electrolyte (BGE) | e.g., Ammonium formate buffer nih.gov |
| Separation Voltage | 20-30 kV |
| Ionization Source | Electrospray Ionization (ESI) |
| Sheath Liquid | e.g., Isopropanol-water with an acid modifier nih.gov |
| Mass Analyzer | Time-of-Flight (TOF) or Triple Quadrupole (QqQ) |
The high efficiency of CE combined with the sensitivity of MS makes CE-ESI-MS a powerful tool for the detection of trace-level impurities and for providing complementary information to LC-MS methods. researchgate.netnih.gov
Method Validation According to Regulatory Guidelines (e.g., ICH Q2(R1))
Validation of an analytical procedure is crucial to ensure that it is suitable for its intended purpose. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a framework for validating analytical procedures. nih.govscirp.org
Specificity and Selectivity Studies
Specificity is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. nih.gov For the analysis of this compound, specificity studies would involve demonstrating that the analytical signal is not affected by the presence of bumetanide, other related impurities, and any components of the sample matrix.
This is typically achieved by:
Peak Purity Analysis: Using a photodiode array (PDA) detector in HPLC to assess the spectral homogeneity of the analyte peak.
Spiking Studies: Injecting the drug substance or product spiked with known impurities and demonstrating their separation from the main analyte peak. nih.govscirp.org
Forced Degradation Studies: The drug substance is subjected to stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products. The analytical method must be able to separate the analyte from these degradation products. oup.comchemrj.org
The following table summarizes typical forced degradation conditions that could be applied to assess the specificity of a stability-indicating method for this compound.
| Stress Condition | Example Reagent/Condition |
| Acid Hydrolysis | 0.1 M HCl at 60 °C |
| Base Hydrolysis | 0.1 M NaOH at 60 °C |
| Oxidation | 3% H₂O₂ at room temperature |
| Thermal Degradation | 105 °C for 24 hours |
| Photolytic Degradation | Exposure to UV and visible light |
The successful separation of the analyte peak from all other peaks in the chromatograms from these studies would demonstrate the specificity and stability-indicating nature of the method. oup.comchemrj.org
Linearity and Calibration Range Establishment
The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. To establish the linearity for the quantification of this compound, a series of calibration standards at different concentrations would be prepared by diluting a stock solution of the reference standard.
The calibration range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity. For impurities, this range typically spans from the reporting threshold to at least 120% of the specification limit. A study on bumetanide and its impurities suggests a potential linearity range of 0.315-1.875 μg/mL for the impurities. researchgate.net
The response of the analytical instrument (e.g., peak area in a chromatogram) is then plotted against the known concentrations of the standards. The linearity is typically evaluated by a linear regression analysis, and the correlation coefficient (r) or the coefficient of determination (r²) is calculated. An r² value of ≥ 0.99 is generally considered acceptable, indicating a strong linear relationship.
Table 1: Illustrative Calibration Curve Data for this compound
| Concentration (µg/mL) | Instrument Response (e.g., Peak Area) |
| Level 1 (e.g., LOQ) | Data not publicly available |
| Level 2 | Data not publicly available |
| Level 3 | Data not publicly available |
| Level 4 | Data not publicly available |
| Level 5 | Data not publicly available |
| Level 6 | Data not publicly available |
| Correlation Coefficient (r²) | >0.99 (Typical Acceptance Criteria) |
Note: The table above is illustrative. Specific experimental data for this compound is not available in the searched public domain resources.
Accuracy and Precision Assessments
Accuracy of an analytical method refers to the closeness of the test results obtained by that method to the true value. It is typically assessed by determining the recovery of a known amount of the analyte (this compound) spiked into a sample matrix. This is usually performed at a minimum of three concentration levels covering the specified range (e.g., 50%, 100%, and 150% of the target concentration). The percentage recovery is then calculated.
Precision is the measure of the degree of scatter of a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. Precision is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). It is assessed at two levels:
Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time.
Intermediate Precision (Inter-assay precision): Expresses the variations within a laboratory, such as on different days, with different analysts, or with different equipment.
Table 2: Representative Accuracy and Precision Data for this compound
| Concentration Level | Accuracy (% Recovery) | Precision (% RSD) - Repeatability | Precision (% RSD) - Intermediate |
| Low | Data not publicly available | Data not publicly available | Data not publicly available |
| Medium | Data not publicly available | Data not publicly available | Data not publicly available |
| High | Data not publicly available | Data not publicly available | Data not publicly available |
Note: This table represents the type of data generated during accuracy and precision assessments. Specific values for this compound are not publicly available.
Determination of Limits of Detection (LOD) and Limits of Quantitation (LOQ)
The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Several approaches can be used to determine the LOD and LOQ, including:
Based on the Standard Deviation of the Response and the Slope: LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the response (often from the y-intercept of the regression line or the standard deviation of blank measurements) and S is the slope of the calibration curve.
Based on Signal-to-Noise Ratio: This method involves comparing the signal from samples with known low concentrations of the analyte with those of blank samples and establishing the minimum concentration at which the analyte can be reliably detected (S/N ≥ 3 for LOD) and quantified (S/N ≥ 10 for LOQ).
For bumetanide and its impurities, a study indicated that the LOQ and LOD could be evaluated. researchgate.net
Table 3: LOD and LOQ Values for this compound
| Parameter | Value (e.g., µg/mL) | Method of Determination |
| Limit of Detection (LOD) | Data not publicly available | e.g., Signal-to-Noise Ratio |
| Limit of Quantitation (LOQ) | Data not publicly available | e.g., Signal-to-Noise Ratio |
Note: The table illustrates how LOD and LOQ values would be presented. Actual determined values for this compound are not available in the searched literature.
Robustness and Ruggedness Evaluation
Robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. For a High-Performance Liquid Chromatography (HPLC) method, these variations might include:
pH of the mobile phase
Composition of the mobile phase
Column temperature
Flow rate
Different columns (lots and/or suppliers)
Ruggedness is the degree of reproducibility of test results obtained by the analysis of the same samples under a variety of normal test conditions, such as different laboratories, different analysts, different instruments, and different days. It is often considered a measure of the reproducibility of the method.
The evaluation of robustness and ruggedness is crucial before the method is transferred to other laboratories. researchgate.net The results of these tests are often assessed by the effect on system suitability parameters (e.g., peak tailing, resolution) and the quantitative results.
Table 4: Example of Robustness Study Parameters and Results for this compound Analysis
| Parameter Varied | Variation | Effect on Results (e.g., % Change in Assay, System Suitability) |
| Mobile Phase Flow Rate | ± 0.1 mL/min | Data not publicly available |
| Column Temperature | ± 5 °C | Data not publicly available |
| Mobile Phase pH | ± 0.2 units | Data not publicly available |
| Ruggedness (e.g., Different Analyst) | Analyst 1 vs. Analyst 2 | Data not publicly available |
Note: This table provides an example of a robustness and ruggedness study design. Specific experimental outcomes for this compound analysis are not documented in the public domain.
Pharmacological and Molecular Activity Investigations of N Desbutyl N 2 Ethylhexyl Bumetanide Analogues Theoretical and in Vitro
Comparative Structure-Activity Relationship (SAR) Analysis with Bumetanide (B1668049)
The structure-activity relationship (SAR) of Bumetanide and its derivatives has been a subject of extensive study since its development. nih.gov The core structure of Bumetanide, a 3-amino-5-sulfamoylbenzoic acid derivative, is crucial for its diuretic effect, which is primarily mediated through the inhibition of the Na-K-Cl cotransporter 2 (NKCC2) in the kidney. nih.govnih.gov
N-Desbutyl-N-(2-ethylhexyl) Bumetanide, also known by its chemical name 3-(2-ethylhexylamino)-4-phenoxy-5-sulfamoylbenzoic acid and identifier PF-2825, is a recognized impurity of Bumetanide. nih.govacanthusresearch.com Its structure differs from Bumetanide in the N-alkyl substituent at position 3 of the benzoic acid ring. Specifically, the n-butyl group of Bumetanide is replaced by a 2-ethylhexyl group. This modification, while seemingly minor, can have significant implications for the compound's pharmacological profile.
Studies on a range of Bumetanide analogues have established several key SAR principles:
The Carboxylic Acid Group: The acidic moiety at position 1 of the benzoic acid ring is essential for high-affinity binding to the transporter. Replacement of this group with a non-ionic residue leads to a significant decrease in inhibitory activity on NKCC2A. nih.govnih.gov
The Sulfamoyl Group: The sulfamoyl group at position 5 is a critical pharmacophoric feature. Modifications to this group can alter potency.
The Phenoxy Group: The phenoxy group at position 4 contributes to the lipophilicity of the molecule and is important for its activity. acs.org
The N-Alkyl Substituent: The nature of the substituent at the 3-amino position plays a significant role in modulating the potency and selectivity of the compound towards the two main isoforms of the Na-K-Cl cotransporter, NKCC1 and NKCC2. nih.govnih.gov
In this compound, the introduction of a larger and branched 2-ethylhexyl group in place of the linear n-butyl chain increases the lipophilicity and steric bulk at this position. While direct experimental data on the activity of this specific analogue is not widely available in published literature, studies on other N-substituted analogues suggest that such changes can influence the binding affinity to the transporter. For instance, research aiming to develop selective NKCC1 inhibitors for neurological disorders has involved extensive modifications at this site. acs.orgnih.gov The increased bulk of the 2-ethylhexyl group could potentially alter the fit of the molecule within the binding pocket of NKCC1 and NKCC2, thereby affecting its inhibitory potency.
Computational Modeling and Molecular Docking Predictions of Target Interactions
Computational modeling and molecular docking are powerful tools to predict the binding of small molecules to their protein targets. acs.org For Bumetanide and its analogues, the primary targets are the electroneutral cation-chloride cotransporters NKCC1 and NKCC2. nih.govresearchgate.net
While specific molecular docking studies for this compound are not publicly documented, we can infer potential interactions based on models developed for Bumetanide. Docking studies with Bumetanide have identified key interactions within the transporter's binding site. These typically involve hydrogen bonds from the sulfamoyl and carboxylic acid groups and hydrophobic interactions with the phenoxy and N-alkyl groups.
A hypothetical docking of this compound into the binding site of NKCC1 or NKCC2 would likely show:
Conservation of the critical hydrogen bonding interactions via the carboxylate and sulfamoyl moieties.
The larger 2-ethylhexyl group would occupy a larger hydrophobic pocket compared to the n-butyl group of Bumetanide. The branching of this alkyl chain could either lead to a more favorable van der Waals interaction, potentially increasing affinity, or introduce steric hindrance that could decrease binding affinity.
The precise impact of this structural change would depend on the topology and flexibility of the binding site in NKCC1 and NKCC2. Given that the structural requirements for inhibition of both isoforms are quite similar, it is challenging to achieve high selectivity through simple alkyl substitutions. nih.gov
In Vitro Assessment of Ion Transporter (e.g., NKCC1, NKCC2) Modulation
The functional activity of Bumetanide analogues is typically assessed through in vitro assays that measure the inhibition of ion transport mediated by NKCC1 and NKCC2. nih.gov
Cell-Based Assays for Ion Transport Inhibition
A common method for evaluating the inhibitory potency of these compounds is the use of Xenopus laevis oocytes or mammalian cell lines (like HEK293) that are engineered to express specific human NKCC isoforms (hNKCC1A or hNKCC2A). nih.govnih.gov The activity of the transporter is measured by quantifying the uptake of a radioactive tracer, typically ⁸⁶Rb⁺ (as a congener for K⁺), in the presence and absence of the inhibitor.
From these experiments, the half-maximal inhibitory concentration (IC₅₀) can be determined. For Bumetanide, studies have shown that it is a more potent inhibitor of hNKCC1A than hNKCC2A. nih.gov
| Compound | Target | IC₅₀ (µM) |
| Bumetanide | hNKCC1A | 0.68 |
| Bumetanide | hNKCC2A | 4.0 |
Table 1: Experimentally determined IC₅₀ values for Bumetanide on human NKCC1A and NKCC2A isoforms expressed in Xenopus oocytes. nih.gov
While no specific IC₅₀ values for this compound have been reported in the literature, its structural similarity to Bumetanide suggests that it would likely exhibit inhibitory activity against both NKCC1 and NKCC2. The magnitude of this inhibition would need to be determined experimentally to understand the impact of the 2-ethylhexyl substitution.
Membrane Vesicle Transport Studies
Another in vitro technique involves the use of membrane vesicles isolated from cells expressing the target transporter. These vesicles can be loaded with specific ions, and the flux of ions across the vesicle membrane can be measured in response to different ion gradients and the presence of inhibitors. This method allows for the study of transport kinetics in a more controlled, cell-free environment. While this technique has been used to characterize NKCC function, specific data for this compound is not available.
Theoretical Implications of Structural Modifications on Receptor Binding and Pharmacophore Mapping
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific target. For Bumetanide and its analogues, the key pharmacophoric features for NKCC inhibition are:
An anionic group (the carboxylate).
A hydrogen bond donor/acceptor (the sulfamoyl group).
A hydrophobic region (the phenoxy group).
Another hydrophobic region (the N-alkyl substituent).
The substitution of the n-butyl group with a 2-ethylhexyl group in this compound directly impacts the fourth pharmacophoric feature. The theoretical implications of this modification are:
Steric Effects: The branched nature and greater size of the 2-ethylhexyl group introduce more significant steric bulk. This could influence the orientation of the molecule within the binding pocket. If the pocket can accommodate this larger group, it may lead to enhanced hydrophobic interactions and increased potency. Conversely, if the pocket is constrained, it may result in a steric clash, reducing the binding affinity.
Potential for Altered Selectivity: While the structural requirements for NKCC1 and NKCC2 are similar, subtle differences in the topology of their binding sites may exist. The altered shape and size of the N-substituent in this compound could theoretically lead to a change in its relative affinity for NKCC1 versus NKCC2, although significant selectivity is generally difficult to achieve with such modifications alone. nih.gov
Regulatory and Quality Assurance Significance of N Desbutyl N 2 Ethylhexyl Bumetanide
Classification and Categorization as a Specified Impurity (e.g., European Pharmacopoeia Impurity D)
N-Desbutyl-N-(2-ethylhexyl) Bumetanide (B1668049) is officially recognized as a specified impurity of Bumetanide in major pharmacopoeias. The European Pharmacopoeia (EP) designates this compound as Bumetanide Impurity D . allmpus.compharmaffiliates.comnih.gov Specified impurities are those that are identified and have been included in the official monograph of the drug substance. They are often known degradation products or by-products of the synthesis process. The identification and classification of such impurities are the first steps in ensuring their control.
The chemical details for N-Desbutyl-N-(2-ethylhexyl) Bumetanide are summarized below.
Table 1: Chemical Identification of this compound (Bumetanide EP Impurity D)
| Identifier | Value | Source(s) |
|---|---|---|
| Chemical Name | 3-[[(2RS)-2-Ethylhexyl]amino]-4-phenoxy-5-sulfamoylbenzoic acid | allmpus.com |
| Synonyms | Bumetanide EP Impurity D, PF 2825 | allmpus.comnih.gov |
| CAS Number | 153012-65-8 | allmpus.compharmaffiliates.comnih.govacanthusresearch.com |
| Molecular Formula | C21H28N2O5S | allmpus.compharmaffiliates.comnih.govacanthusresearch.com |
| Molecular Weight | 420.52 g/mol | allmpus.compharmaffiliates.comnih.gov |
This classification as a specified impurity mandates that manufacturers of Bumetanide active pharmaceutical ingredient (API) and finished drug products monitor and control its levels within the limits defined by the relevant pharmacopoeia.
Development and Qualification of Analytical Reference Standards
The accurate quantification of impurities like this compound relies on the availability of high-quality analytical reference standards. nih.gov These standards are highly purified compounds used as a benchmark for identifying and quantifying the impurity in routine analytical testing.
Development: The development of a reference standard for this compound involves custom chemical synthesis, as it is not a commercially available drug substance itself. The synthesis must yield a material of the highest possible purity. nih.gov Following synthesis, a rigorous characterization process is undertaken to confirm its chemical structure and identity, often using techniques such as:
Nuclear Magnetic Resonance (NMR) spectroscopy
Mass Spectrometry (MS)
Infrared (IR) spectroscopy
Qualification: Once synthesized and identified, the reference standard must be qualified. This process establishes the purity of the standard and its suitability for its intended analytical purpose. gradientcorp.com A Certificate of Analysis (CoA) is generated, which documents critical information including the compound's identity, purity, storage conditions, and re-test date. nih.gov Purity is typically determined by a mass balance approach, accounting for organic impurities, water content, residual solvents, and non-volatile residues. High-Performance Liquid Chromatography (HPLC) is a key technique for assessing the purity of the reference standard, with some suppliers reporting purities of 98.95% or higher. allmpus.com
The availability of certified reference materials is crucial for pharmaceutical companies to perform method validation and routine quality control testing in compliance with regulatory requirements. sigmaaldrich.comsynzeal.com
Regulatory Perspectives on Impurity Limits and Risk Assessment in Pharmaceutical Development
Regulatory agencies like the FDA and EMA have established comprehensive guidelines for the control of impurities in pharmaceutical products, primarily through the ICH. The central tenet of these guidelines is a risk-based approach to ensure patient safety. raps.orgnih.gov
Risk Assessment: A systematic risk assessment is a fundamental part of managing impurities. raps.org This process involves:
Risk Identification: Identifying all potential and actual impurities, including starting materials, by-products, intermediates, degradation products, reagents, and catalysts. ispe.org Tools like fishbone diagrams can be used to map potential sources of impurity formation. ispe.org
Risk Analysis: Evaluating the potential for each impurity to be present in the final drug product and assessing its potential to cause harm. For data-poor chemicals, in silico and read-across methodologies may be employed for toxicological evaluation. gradientcorp.com
Risk Evaluation: Comparing the estimated level of the impurity with established safety thresholds. ispe.org
For specified impurities like this compound, the risk has been acknowledged by its inclusion in pharmacopoeias. However, manufacturers must still conduct their own risk assessments for their specific processes and formulations. raps.org
Impurity Limits: The ICH Q3A(R2) and Q3B(R2) guidelines provide a framework for establishing impurity limits. For specified, unidentified impurities, the limit is typically set based on the identification threshold. For identified impurities, such as Bumetanide Impurity D, the limit is based on toxicological data. Pharmacopoeial monographs provide specific acceptance criteria that must be met. The qualification of an impurity involves gathering and evaluating data to establish a biologically safe limit. If a manufacturer wishes to set a limit higher than the standard threshold, a comprehensive toxicological risk assessment must be submitted to regulatory authorities for approval. gradientcorp.com This involves deriving a Permitted Daily Exposure (PDE) for the impurity. gradientcorp.comnih.gov
Ultimately, the goal of the regulatory framework is to ensure that a robust control strategy is in place, based on a thorough understanding of the manufacturing process and potential risks, to guarantee that the levels of impurities like this compound are maintained well below levels that would pose a risk to patient health. raps.orgfujifilm.com
Future Research Trajectories and Advanced Applications
Development of Green Chemistry Approaches for Impurity Mitigation
The principles of green chemistry are increasingly being integrated into the pharmaceutical industry to reduce environmental impact and enhance sustainability. mdpi.comnih.gov These principles focus on designing processes that minimize or eliminate the use and generation of hazardous substances. unibo.it The mitigation of impurities like N-Desbutyl-N-(2-ethylhexyl) Bumetanide (B1668049) is an area ripe for the application of green chemistry.
Future research can focus on several key areas:
Greener Synthetic Routes: The synthesis of the active pharmaceutical ingredient (API), Bumetanide, can be redesigned to prevent the formation of N-Desbutyl-N-(2-ethylhexyl) Bumetanide. This could involve using alternative reagents, catalysts, or reaction conditions that are less prone to side reactions. Biocatalysis, for instance, offers high selectivity and can operate under mild conditions, potentially reducing impurity formation. nih.gov
Use of Safer Solvents: Traditional organic solvents are a major source of waste and environmental concern in pharmaceutical manufacturing. jddhs.com Research into the use of green solvents such as water, ethanol, glycerol, or supercritical CO2 for the synthesis and purification of Bumetanide could significantly reduce the environmental footprint. mdpi.comnih.gov The selection of an appropriate green solvent can also influence reaction pathways and potentially minimize the generation of specific impurities.
Waste Minimization and Recycling: Strategies that reduce waste by recycling catalysts, solvents, and reagents are central to green chemistry. jddhs.com For example, developing processes where the catalyst used in the synthesis of Bumetanide can be easily separated and reused would align with these principles.
Formulation-based Mitigation: Research has shown that impurity formation can sometimes occur within the final drug product during storage. For the related drug, Bumetanide, studies have investigated the formation of N-nitrosobumetanide impurity in tablet formulations. It was found that maintaining a basic pH with sodium bicarbonate or adding antioxidants like ascorbic acid, caffeic acid, or ferulic acid could significantly inhibit the formation of this nitrosamine (B1359907) impurity. nih.gov Similar strategies could be explored to assess their effectiveness in preventing the formation or degradation leading to this compound in the final drug product.
Application of Chemometrics and Machine Learning in Impurity Prediction and Control
Chemometrics and machine learning (ML) are transformative tools that use data-driven approaches to solve complex chemical problems. nih.gov These artificial intelligence-based methods are being increasingly applied in drug discovery and development, including the critical task of managing impurities. nih.govmdpi.com
The application for predicting and controlling this compound can be envisioned as follows:
Impurity Formation Prediction: Machine learning algorithms can be trained on large datasets from chemical reactions to predict the formation of by-products and impurities. openreview.net By inputting data on reactants, reagents, solvents, and process parameters (e.g., temperature, pressure, pH) for the Bumetanide synthesis, an ML model could predict the likelihood and potential quantity of this compound formation. This predictive capability allows chemists to modify synthetic routes early in development to avoid problematic pathways. openreview.net
Process Optimization and Control: Once a synthetic process is established, ML models can be used for real-time monitoring and control. Data from process analytical technology (PAT) can be fed into an ML algorithm to continuously monitor the state of the reaction. If the model predicts an increase in the formation of this compound, the system could automatically adjust process parameters to maintain the impurity level below the acceptable threshold.
Accelerated Impurity Identification: In the event of an unknown impurity being detected, ML can speed up the identification process. By combining AI-assisted prediction of plausible impurity structures with analytical data, the time required for structure elucidation can be significantly reduced. openreview.net This is particularly useful for complex molecules where multiple degradation or side-reaction pathways are possible.
Recent advancements have seen the development of specific ML architectures, like knowledge graph embedding (KGE) models, for drug discovery applications. nih.gov Similar specialized models could be developed to create a comprehensive "impurity knowledge graph" that links starting materials, reaction conditions, and known impurities, providing a powerful predictive tool.
Elucidation of Comprehensive Degradation Kinetics and Predictive Modeling
Understanding how a drug substance degrades is fundamental to ensuring its stability and quality. Comprehensive degradation kinetics studies for Bumetanide are essential to elucidate the formation pathways and rates of impurities like this compound under various stress conditions.
A typical forced degradation study involves subjecting the API to harsh conditions to accelerate decomposition. researchgate.net The findings from such studies are crucial for developing stable formulations and establishing appropriate storage conditions.
Table 1: Representative Forced Degradation Conditions for Bumetanide
| Stress Condition | Description | Potential Degradation Pathway |
|---|---|---|
| Acid Hydrolysis | Treatment with an acid solution (e.g., 0.1 N HCl) at elevated temperatures (e.g., 60 °C). researchgate.net | Hydrolytic cleavage of amide or ether linkages. |
| Base Hydrolysis | Treatment with a basic solution (e.g., 0.1 N NaOH) at elevated temperatures. | Saponification or other base-catalyzed reactions. |
| Oxidative Degradation | Exposure to an oxidizing agent, such as hydrogen peroxide (e.g., 20% H₂O₂). researchgate.netmdpi.com | Oxidation of susceptible functional groups. For Selumetinib (B1684332), oxidation affected the oxoamide (B1213200) group. mdpi.com |
| Thermal Degradation | Subjecting the solid drug substance to high heat (e.g., 105 °C for 6 hours). researchgate.net | Thermally induced decomposition. |
| Photolytic Degradation | Exposing the drug substance to high-intensity light (e.g., 1.2 million lux hours). researchgate.net | Photochemical reactions, such as photooxidation. mdpi.com |
By analyzing the samples from these stress tests, researchers can identify the degradation products formed and determine the rate of degradation. For example, studies on the drug selumetinib showed it was highly sensitive to oxidation and photooxidation, leading to specific degradation products. mdpi.com
The kinetic data obtained from these experiments (e.g., degradation rate constants at different temperatures) can be used to build predictive models. mdpi.com Software applications are available that can predict degradation pathways in silico. nih.gov These programs use knowledge bases of reaction mechanisms or quantum mechanical calculations to predict the likely degradation products of a given molecule, which can guide analytical method development and stability studies. nih.gov3ds.com More advanced predictive models using transformer architectures, inspired by natural language processing, are also being developed to predict biodegradation pathways, a concept that could be adapted for pharmaceutical degradation. researchgate.netresearchgate.net
Exploration of Novel Analytical Technologies for Impurity Detection
The accurate detection and quantification of impurities are paramount. While established methods like High-Performance Liquid Chromatography (HPLC) are widely used, there is continuous exploration of novel analytical technologies to improve sensitivity, speed, and efficiency.
A stability-indicating RP-HPLC method has been developed for the quantitative analysis of Bumetanide and its degradation products, demonstrating good linearity and low limits of detection (LOD) and quantitation (LOQ). researchgate.net However, future research can leverage more advanced technologies.
Table 2: Comparison of Analytical Technologies for Impurity Detection
| Technology | Principle | Advantages for Impurity Analysis | Potential Limitations |
|---|---|---|---|
| RP-HPLC | Separation based on polarity using a reversed-phase column. researchgate.net | Robust, reproducible, well-established for quantitative analysis. researchgate.net | Can be time-consuming, requires significant solvent usage. |
| Ultra-High-Performance Liquid Chromatography (UHPLC) | Uses smaller particle size columns and higher pressures than HPLC. | Faster analysis times, higher resolution, and sensitivity; reduced solvent consumption. | Higher initial instrument cost, potential for column clogging. |
| Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) | Couples liquid chromatography with a high-resolution mass analyzer (e.g., TOF, Orbitrap). | Provides accurate mass measurements for confident identification of unknown impurities and structural elucidation. mdpi.com | Complex instrumentation, higher cost, requires specialized expertise. |
| Near-Infrared (NIR) Spectroscopy | Measures the absorption of near-infrared light by the sample. | Non-destructive, requires no sample preparation, suitable for real-time process monitoring. jddhs.com | Lower sensitivity compared to chromatographic methods, complex data analysis (chemometrics). |
| Supercritical Fluid Chromatography (SFC) | Uses a supercritical fluid (often CO₂) as the mobile phase. | Faster separations, significantly reduced organic solvent use (greener), ideal for chiral separations. | Limited to compounds soluble in supercritical fluids, specialized equipment needed. |
The integration of machine learning with analytical techniques, such as in the processing of data from microscopy and chromatography, is also a promising frontier. nih.gov This synergy can enhance data interpretation and pattern recognition, allowing for the detection of subtle changes that might indicate impurity formation. Furthermore, the push for green analytical chemistry encourages the adoption of techniques like NIR spectroscopy and SFC that minimize the use of harmful solvents. jddhs.com
Q & A
Q. Table 1: Key Parameters for Phase III Trial Design
Advanced Question: How can researchers optimize biomarker-driven stratification for bumetanide-responsive patient subgroups?
Methodological Answer:
- Genetic Stratification : APOE4 carriers showed a 35–75% reduced Alzheimer’s risk with bumetanide . Use genome-wide association studies (GWAS) or polygenic risk scores to identify responders.
- Neuroimaging Biomarkers : MRS-measured GABA/Glx ratios in the IC or amygdala activation patterns correlate with ASD symptom improvement .
- Single-Case Experimental Designs (SCEDs) : Test bumetanide in stratified cohorts (e.g., NDD subtypes) using multiple baseline SCEDs to validate personalized endpoints .
Advanced Question: What computational approaches support repurposing bumetanide derivatives for Alzheimer’s disease?
Methodological Answer:
- Transcriptomic Profiling : Rank bumetanide’s gene expression signatures against Alzheimer’s-associated pathways (e.g., apoE4-related dentate gyrus dysregulation) using Connectivity Map (CMap) databases .
- Correlation Analysis : Validate bumetanide-induced gene expression changes (e.g., R²=0.08829 for apoE4-KI models) via linear regression models .
- Real-World Evidence (RWE) : Mine electronic health records (EHRs) to compare Alzheimer’s prevalence in bumetanide-treated vs. untreated cohorts with genetic risk .
Advanced Question: How do methodological differences in preclinical models impact translational validity?
Methodological Answer:
- Species and Age : Neonatal rodents (P7–P10) mimic human NKCC1/KCC2 developmental stages, while adult models may lack translational relevance .
- Injury Models : Hypoxic-ischemic encephalopathy (HIE) in rats replicates ASD/NDD comorbidities better than acute seizure models .
- Combination Therapies : Bumetanide synergizes with phenobarbital in HIE models but not in monotherapy—design combinatorial trials with pharmacokinetic interaction assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
